molecular formula C14H26KNO10S3 B14863395 potassium;[(E)-[7-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylheptylidene]amino] sulfate

potassium;[(E)-[7-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylheptylidene]amino] sulfate

Cat. No.: B14863395
M. Wt: 503.7 g/mol
InChI Key: ANFGERGZBPZAPO-GJOCCVHESA-M
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Description

Potassium;[(E)-[7-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylheptylidene]amino] sulfate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;[(E)-[7-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylheptylidene]amino] sulfate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Potassium;[(E)-[7-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylheptylidene]amino] sulfate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents

Properties

Molecular Formula

C14H26KNO10S3

Molecular Weight

503.7 g/mol

IUPAC Name

potassium;[(E)-[7-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylheptylidene]amino] sulfate

InChI

InChI=1S/C14H27NO10S3.K/c1-27(20)7-5-3-2-4-6-10(15-25-28(21,22)23)26-14-13(19)12(18)11(17)9(8-16)24-14;/h9,11-14,16-19H,2-8H2,1H3,(H,21,22,23);/q;+1/p-1/b15-10+;/t9-,11-,12+,13-,14+,27?;/m1./s1

InChI Key

ANFGERGZBPZAPO-GJOCCVHESA-M

Isomeric SMILES

CS(=O)CCCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

CS(=O)CCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

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